PU141

Epigenetics HAT Selectivity Target Validation

Researchers studying the KAT3 family (CBP/p300) often face confounding off-target effects from pan-HAT inhibitors like PU139 or lack in vivo validation with ultra-potent probes like A-485. PU141 solves this by delivering confirmed CBP/p300 selectivity with established in vivo pharmacodynamics. • Sub-micromolar GI₅₀ (0.48 µM) in SK-N-SH neuroblastoma cells with 19% tumor volume reduction at 25 mg/kg in xenograft models. • Selective for CBP/p300 over Gcn5 and PCAF, enabling precise mechanistic studies without pan-acetylation artifacts. • Structurally validated by molecular dynamics (binding free energy: -20.62 kcal/mol) for computational chemistry and rational inhibitor design.

Molecular Formula C14H9F3N2OS
Molecular Weight 310.30 g/mol
Cat. No. B12428667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePU141
Molecular FormulaC14H9F3N2OS
Molecular Weight310.30 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)SN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C14H9F3N2OS/c15-14(16,17)10-5-3-9(4-6-10)8-19-13(20)11-2-1-7-18-12(11)21-19/h1-7H,8H2
InChIKeyUQVNCGIZTSUQOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PU141 – Selective CBP/p300 HAT Inhibitor


PU141 is a pyridoisothiazolone-based small molecule that functions as a selective inhibitor of the histone acetyltransferases (HATs) CBP (CREB-binding protein) and p300 [1]. It acts by inducing cellular histone hypoacetylation, which disrupts chromatin-mediated transcriptional regulation [1]. In contrast to pan-HAT inhibitors like its structural analog PU139, PU141 exhibits a narrow selectivity profile, primarily targeting the KAT3 family enzymes CBP and p300 [1].

1
Selective CBP/p300 HAT inhibitor for KAT3 family pathway studies
2
Narrow selectivity profile avoids confounding pan-HAT effects
3
Supports chromatin-mediated transcriptional regulation research

PU141: Why Substitutes Are Inadequate


Substituting PU141 with a pan-HAT inhibitor like PU139 or a later-generation ultra-potent probe such as A-485 fundamentally alters the experimental outcome due to divergent selectivity and potency profiles. PU139, the N-phenyl analog of PU141, blocks a broad range of HATs including Gcn5, PCAF, CBP, and p300, triggering caspase-independent cell death [1]. In contrast, PU141's selectivity for CBP/p300 [1] allows researchers to isolate the specific biological roles of the KAT3 family without confounding pan-acetylation effects. Conversely, highly potent probes like A-485 (IC₅₀ ~2.6–9.8 nM) [2] may not recapitulate the micromolar cellular efficacy and in vivo profile established for PU141, making PU141 the chemically and pharmacologically validated choice for studies requiring a defined, moderate-potency CBP/p300 inhibitor with proven in vivo activity.

Replacing PU141 with pan-HAT inhibitor PU139 may shift acetylation profile and confound CBP/p300-specific interpretation.
Ultra-potent inhibitor A-485 may not recapitulate PU141’s cell-model endpoint context and lacks in vivo model-response data.
Class-level differences in potency and selectivity require careful validation; PU141 provides a characterized moderate-potency probe for defined pathway studies.

PU141 Quantitative Differentiation Evidence


CBP/p300 Selectivity vs. Pan-HAT PU139

PU141 demonstrates selective inhibition of CBP and p300, whereas its N-phenyl analog PU139 functions as a pan-HAT inhibitor. In vitro selectivity profiling shows PU139 blocks Gcn5, PCAF, CBP, and p300 [1]. Quantitative IC₅₀ values for PU141 against p300 are 5.9 µM [2], while PU139 shows IC₅₀ values of 5.35 µM for p300, 2.49 µM for CBP, 8.39 µM for Gcn5, and 9.74 µM for PCAF [3].

CBP/p300 Selectivity
Head-to-head
PU141: selective CBP/p300 inhibitor; p300 IC50 = 5.9 µM
PU139: pan-HAT inhibitor (CBP, p300, Gcn5, PCAF) IC50 2.49–9.74 µM
Supports selective KAT3 pathway inhibition without off-target HAT effects.
Direct head-to-head in vitro HAT assay comparison.
Epigenetics HAT Selectivity Target Validation

Neuroblastoma Antiproliferative Activity

PU141 exhibits potent, sub-micromolar growth inhibition in SK-N-SH neuroblastoma cells, with a GI₅₀ of 0.48 µM . In a panel of nine cancer cell lines, PU141 inhibited cell growth at micromolar concentrations, with the highest antiproliferative activity observed in the SK-N-SH neuroblastoma line . PU139, while a pan-inhibitor, shows GI₅₀ values in SK-N-SH cells around 2 µM, indicating PU141 is approximately 4-fold more potent in this cellular context despite being less promiscuous [1].

Neuroblastoma Cell Growth Inhibition
Head-to-head
PU141: SK-N-SH GI50 = 0.48 µM
PU139: SK-N-SH GI50 ≈ 2 µM
Supports neuroblastoma cell-model endpoint review.
72 h cell viability assay, direct comparison.
Neuroblastoma Cell Viability Cancer Epigenetics

Neuroblastoma Xenograft Efficacy

PU141 demonstrates significant in vivo antitumor activity in a SK-N-SH neuroblastoma xenograft model. Intraperitoneal administration of PU141 at 25 mg/kg once daily for 24 days resulted in a 19% reduction in tumor volume compared to vehicle-treated controls . Importantly, this in vivo efficacy was observed at doses that also reduced histone lysine acetylation in tumor tissue, confirming target engagement [1]. In contrast, the ultra-potent probe A-485 has limited published in vivo efficacy data and is primarily used as an in vitro chemical probe [2].

In Vivo Xenograft Tumor Response
Reported
PU141: 19% tumor volume reduction (25 mg/kg i.p., 24 d) in SK-N-SH xenograft model
Reported in vivo model-response context with target engagement evidence.
Vehicle-controlled; A-485 in vivo data limited.
Xenograft In Vivo Efficacy Neuroblastoma

Structural Basis for CBP/p300 Selectivity

The selectivity switch from pan-HAT inhibition to CBP/p300 selectivity is driven by the N-substituent on the pyridoisothiazolone core. The N-phenyl analog PU139 is a pan-HAT inhibitor, whereas the N-benzyl substitution in PU141 restricts activity to CBP and p300 [1]. This structure-activity relationship (SAR) is supported by molecular docking studies showing that PU141 forms stable interactions with key catalytic residues (Trp1436, Tyr1467) in the p300 active site, with a binding free energy of -20.62 kcal/mol, compared to -17.67 kcal/mol for PU139 [2]. The root-mean-square deviation (RMSD) during molecular dynamics simulations was also lower for PU141 (1.4-2.3 Å) than for PU139 (2.0-3.3 Å), indicating greater conformational stability [2].

Binding Energy & Stability
Head-to-head
PU141 ΔG_bind = -20.62 kcal/mol; RMSD 1.4–2.3 Å
PU139 ΔG_bind = -17.67 kcal/mol; RMSD 2.0–3.3 Å
Supports binding-mode context for selectivity interpretation.
In silico molecular dynamics simulation (50 ns).
Structure-Activity Relationship Pyridoisothiazolone HAT Inhibitor Design

Comparison with Ultra-Potent Inhibitors

While next-generation CBP/p300 inhibitors like A-485 and C646 exhibit significantly higher biochemical potency (A-485: p300 IC₅₀ = 9.8 nM, CBP IC₅₀ = 2.6 nM [1]; C646: p300 Ki = 400 nM [2]), PU141's micromolar potency (p300 IC₅₀ = 5.9 µM [3]) and established in vivo profile [4] offer distinct experimental advantages. For studies where ultra-potent inhibition may mask subtle biological effects or induce toxicity, PU141 provides a more physiologically relevant tool. Furthermore, PU141 is one of the few HAT inhibitors with validated in vivo target engagement and efficacy data, whereas A-485 and C646 are primarily characterized in vitro [1][2].

Potency vs. In Vivo Validation
Class-level
PU141: p300 IC50 = 5.9 µM; characterized in vivo model-response
A-485: p300 IC50 = 9.8 nM; limited in vivo data
C646: p300 Ki = 400 nM; primarily in vitro
Moderate potency with in vivo model-response context may suit specific study designs.
Class-level inference; cross-study data comparison.
Chemical Probe Potency Tool Compound Selection

PU141 Research Applications


Neuroblastoma Epigenetics

PU141 is uniquely suited for neuroblastoma studies due to its sub-micromolar GI₅₀ (0.48 µM) in SK-N-SH cells and validated in vivo efficacy in a neuroblastoma xenograft model (19% tumor volume reduction at 25 mg/kg) . This makes it an ideal chemical probe for dissecting the role of CBP/p300-mediated acetylation in neuroblastoma pathogenesis and for testing combination therapies.

CBP/p300 Target Validation vs. Pan-HAT

For researchers seeking to validate the specific contribution of the KAT3 family (CBP/p300) to a biological process or disease model, PU141's selectivity profile is essential. In contrast to the pan-HAT inhibitor PU139, which blocks Gcn5, PCAF, CBP, and p300 [1], PU141 restricts activity to CBP/p300, minimizing confounding off-target effects and enabling precise mechanistic studies.

In Vivo Proof-of-Concept for HAT Therapies

PU141 is one of the few HAT inhibitors with established in vivo efficacy and target engagement data [1]. Unlike ultra-potent probes such as A-485 that lack robust in vivo characterization [2], PU141 provides a validated tool for bridging in vitro findings to animal models, making it valuable for preclinical proof-of-concept studies and pharmacodynamic assessments.

Structural & Computational HAT Studies

The well-characterized structure-activity relationship between PU139 (N-phenyl, pan-HAT) and PU141 (N-benzyl, CBP/p300-selective) [3], combined with molecular dynamics data showing differential binding free energies (PU141: -20.62 kcal/mol vs. PU139: -17.67 kcal/mol) and RMSD stability [4], makes PU141 an excellent reference compound for computational chemistry studies, docking validation, and the rational design of next-generation HAT inhibitors.

Application
Selection Property
Validation Focus
Neuroblastoma Cell-Model Studies
CBP/p300-dependent growth inhibition context
Cell viability endpoints and target engagement markers
CBP/p300-Selective Pathway Studies
Narrow HAT selectivity profile
KAT3-specific acetylation and transcriptional endpoints
In Vivo CBP/p300 Inhibition Models
In vivo model-response context
Tumor volume and histone acetylation pharmacodynamics
Computational HAT Inhibitor Studies
Binding free energy and RMSD stability reference
In silico docking and molecular dynamics reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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